1-(1H-indol-3-yl)ethanol
Overview
Description
1-(1H-indol-3-yl)ethanol, also known as Tryptophol, is an aromatic alcohol that induces sleep in humans . It is found in wine as a secondary product of ethanol fermentation . It was first described by Felix Ehrlich in 1912 . It is also produced by the trypanosomal parasite in sleeping sickness . It forms in the liver as a side-effect of disulfiram treatment .
Synthesis Analysis
A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular formula of 1-(1H-indol-3-yl)ethanol is C10H11NO . Its molecular weight is 161.2004 . The IUPAC Standard InChI is InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 .Chemical Reactions Analysis
In the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione, these compounds are used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1H-indol-3-yl)ethanol include a boiling point of 347.2±17.0 °C and a density of 1.212±0.06 g/cm3 . Its pKa is 15.17±0.20 .Scientific Research Applications
Acetylcholinesterase Inhibition : Derivatives of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one have been identified as potential acetylcholinesterase inhibitors, which can be significant in treating conditions like Alzheimer's disease (ManjunathaK et al., 2017).
Hydroamination Reactions : The hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones with secondary dialkylamines leads to the formation of 2-substituted amino derivatives of indole, showcasing its utility in organic synthesis (Sobenina et al., 2010).
Synthesis of Functionalized Indol-3-yl Acrylates : A domino reaction involving arylamines, methyl propiolate, aromatic aldehydes, and indole in ethanol has been used for synthesizing functionalized indol-3-yl acrylates (Zhang et al., 2012).
Antioxidant and Antimicrobial Activities : Novel chalcone derivatives of 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one have shown excellent antioxidant and antimicrobial activities (Gopi et al., 2016).
Antimicrobial Activity : Various synthesized 1H-indole derivatives have shown significant antimicrobial activity, including antibacterial and antifungal properties against different bacteria and fungi (2020).
Thermodynamics Studies : The standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol has been determined, contributing to the understanding of its thermodynamic properties (Carvalho et al., 2019).
Synthesis of Biologically Active Compounds : Microwave-assisted synthesis of 1H-indol-containing pyrazole derivatives has led to the production of various biologically active compounds (Swarnkar et al., 2014).
Kinase Inhibitors : Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones represents a novel class of KDR kinase inhibitors, which can be significant in cancer research (Kuethe et al., 2005).
Electrochromic Properties : A novel indole-based polymer, characterized by a band gap of 2.45 eV, has been identified to exhibit good environmental and redox stability, which is important for applications in electrochromic devices (Carbas et al., 2017).
Future Directions
The future directions of 1-(1H-indol-3-yl)ethanol research could involve further exploration of its biological effects, including its sleep-inducing properties . Additionally, its role in the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties could be further explored .
properties
IUPAC Name |
1-(1H-indol-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVJRCGECUWUJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452482 | |
Record name | INDOLE-3-METHYLCARBINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)ethanol | |
CAS RN |
103205-15-8 | |
Record name | INDOLE-3-METHYLCARBINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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